molecular formula C10H14O2 B7846781 4-Ethoxy-2,3-dimethylphenol

4-Ethoxy-2,3-dimethylphenol

Cat. No.: B7846781
M. Wt: 166.22 g/mol
InChI Key: YPCPSBBBCCXGHG-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dimethylphenol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Organic Chemistry

The compound 4-Ethoxy-2,3-dimethylphenol has been studied in the context of organic chemistry. For instance, it has been involved in the investigation of reactions with SiS2 and SiCl4, leading to the synthesis of new orthosilicate esters (Wojnowski & Rodziewicz, 1973). Additionally, research focused on the synthesis of 4-alkoxymethyl-2,6-dimethylphenols using a copper(II) chloride-acetoxime catalyst/oxygen system in alcohols at ambient temperature has been conducted, indicating the compound's relevance in synthesis processes (Shimizu et al., 1991).

Photocatalytic Degradation

In environmental science, this compound has been studied for its photocatalytic degradation, specifically examining the degradation of xylenols, a major component in coal tar creosote. This research is crucial for understanding the environmental impact and treatment of waste containing such compounds (Terzian & Serpone, 1995).

Water Treatment and Membrane Design

The removal of dimethylphenol, a category to which this compound belongs, from wastewater has been a subject of research. Studies have focused on optimizing membrane design parameters in spiral-wound reverse osmosis modules for efficient removal of such pollutants at reduced energy costs (Al‐Obaidi, Kara-Zaitri, & Mujtaba, 2017).

Environmental Fate and Biodegradation

The environmental fate of dimethylphenols, including this compound, has been investigated, particularly in relation to their biodegradation. This research is essential for understanding how such compounds break down in natural environments and the implications for ecosystem health (Tomei & Annesini, 2008).

Molecular Structure Analysis

Structural analysis of related compounds, such as 4-methoxy-2,6-dimethylphenol, has been conducted using proton magnetic resonance spectroscopy. This type of research aids in understanding the molecular behavior and properties of these compounds, which is crucial for their application in various fields (Westra et al., 1968).

Properties

IUPAC Name

4-ethoxy-2,3-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-12-10-6-5-9(11)7(2)8(10)3/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCPSBBBCCXGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.